
Sanglifehrin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
化学反应分析
反应类型: 桑格利菲林 A 会经历各种化学反应,包括:
常用试剂和条件:
氧化剂: 常用的氧化剂包括过氧化氢和高锰酸钾.
还原剂: 硼氢化钠和氢化铝锂是常用的还原剂.
取代试剂: 各种卤化剂和亲核试剂用于取代反应.
科学研究应用
桑格利菲林 A 具有广泛的科学研究应用,包括:
作用机制
桑格利菲林 A 通过与环蛋白 A 结合来发挥其作用,抑制其肽基脯氨酰异构酶活性 . 与环孢菌素 A 不同,桑格利菲林 A 不影响钙调神经磷酸酶的磷酸酶活性 . 相反,它阻断 T 细胞中 IL-2 依赖的增殖和细胞因子的产生,类似于雷帕霉素的作用 . 这种独特的机制使桑格利菲林 A 成为研究 T 细胞活化和免疫应答的有价值工具 .
类似化合物:
环孢菌素 A: 这两种化合物都与环蛋白 A 结合,但桑格利菲林 A 具有不同的化学结构和作用机制.
FK506(他克莫司): FK506 结合 FK506 结合蛋白,而桑格利菲林 A 结合环蛋白 A.
雷帕霉素: 虽然桑格利菲林 A 和雷帕霉素都抑制 IL-2 依赖的 T 细胞增殖,但它们通过不同的分子靶点和途径来实现.
独特性: 桑格利菲林 A 的独特化学结构及其抑制环蛋白 A 而不影响钙调神经磷酸酶活性的能力使其有别于其他免疫抑制剂 . 这种独特的作用机制为免疫调节和潜在的治疗应用提供了新的见解 .
相似化合物的比较
Cyclosporin A: Both compounds bind to cyclophilin A, but Sanglifehrin A has a distinct chemical structure and mechanism of action.
FK506 (Tacrolimus): FK506 binds to FK506 binding protein, whereas this compound binds to cyclophilin A.
Uniqueness: this compound’s unique chemical structure and its ability to inhibit cyclophilin A without affecting calcineurin activity set it apart from other immunosuppressive agents . This distinct mechanism of action provides new insights into immune regulation and potential therapeutic applications .
常见问题
Basic Research Questions
Q. What experimental models are commonly used to study Sanglifehrin A's mechanism of action, and how should researchers optimize these models for reproducibility?
this compound (SfA) is studied using in vitro assays (e.g., mPTP inhibition in isolated mitochondria) and structural biology techniques (e.g., X-ray crystallography of CYPA:SfA complexes). For mitochondrial studies, standardized protocols for isolating mitochondria and measuring Ca²⁺-induced swelling (ΔA520/min/mg protein) are critical . For structural studies, co-crystallization with CYPA and KRAS mutants (e.g., G12C) requires precise buffer optimization (pH 7.4, 20°C) and cryoprotection . Reproducibility hinges on reporting NIH-compliant experimental conditions (e.g., mitochondrial protein concentration, Ca²⁺ titration) and validating results across ≥3 independent replicates .
Q. How do researchers validate this compound's target engagement in CYPA-KRAS interaction studies?
Target engagement is validated via:
- Biochemical assays : Competitive binding studies using fluorescence polarization (FP) with labeled CYPA and SfA derivatives.
- Structural validation : X-ray crystallography of ternary complexes (e.g., CYPA:SfA:KRAS G12C) to confirm binding interfaces .
- Functional assays : Measuring KRAS downstream signaling (e.g., ERK phosphorylation) in cell lines treated with SfA derivatives. Researchers must include negative controls (e.g., CYPA knockout cells) and cross-validate with orthogonal methods (e.g., SPR kinetics) .
Advanced Research Questions
Q. What strategies address contradictions in this compound's reported effects on mPTP inhibition across different experimental systems?
Discrepancies in mPTP inhibition (e.g., SfA’s efficacy in isolated mitochondria vs. cell-based models) arise from differences in mitochondrial preparation (e.g., tissue source, purity) and assay conditions (e.g., Ca²⁺ load). To resolve these:
- Standardize protocols : Use identical mitochondrial isolation buffers (e.g., 250 mM sucrose, 1 mM EGTA) and Ca²⁺ concentrations (e.g., 200 µM) .
- Control for confounding factors : Test SfA alongside cyclosporin A (CsA, a known mPTP inhibitor) and report % inhibition relative to baseline .
- Cross-system validation : Compare results in primary cells, immortalized lines, and in vivo models to identify system-specific biases .
Q. How can researchers optimize this compound's macrocyclic structure for enhanced CYPA binding and KRAS inhibitory activity?
Structural optimization involves:
- Fragment-based design : Retain SfA’s CYPA-binding macrocycle (blue region in Fig. 2A) while modifying the linker and reactive warheads (e.g., acrylamide for covalent Cys12 targeting) .
- Conformational entropy reduction : Introduce indole linkers to rigidify the macrocycle and improve protein contacts .
- SAR analysis : Systematically test derivatives for CYPA affinity (SPR, Kd ≤ 10 nM) and KRAS inhibition (IC50 in GTPase assays). Prioritize compounds with >50-fold selectivity over off-target cyclophilins .
Q. What challenges arise in the total synthesis of this compound, and how are they methodologically addressed?
Key challenges include:
- Macrocycle construction : Use biomimetic strategies (e.g., late-stage ring-closing metathesis) to form the 22-membered macrocycle with minimal epimerization .
- Stereochemical control : Employ asymmetric catalysis (e.g., Evans’ oxazolidinones) for installing 7 chiral centers. Confirm configurations via NOESY and X-ray analysis .
- Scalability : Optimize protecting groups (e.g., TBS ethers) and purification (HPLC with chiral columns) to achieve >95% purity for biological testing .
Q. Data Analysis & Reporting
Q. How should researchers statistically analyze this compound's dose-response data to account for non-linear effects in KRAS inhibition assays?
- Model fitting : Use a four-parameter logistic curve (Hill equation) to calculate EC50 and Hill coefficients. Report R² values to assess goodness-of-fit .
- Outlier handling : Apply Grubbs’ test (α=0.05) to exclude technical outliers. Include raw data in supplementary materials .
- Replicate consistency : Perform ANOVA with post-hoc Tukey tests for ≥3 biological replicates. Disclose sample sizes (e.g., n=14 for control groups in mitochondrial assays) .
Q. What criteria determine whether this compound derivatives warrant progression to in vivo preclinical trials?
Prioritize compounds with:
属性
分子式 |
C60H91N5O13 |
---|---|
分子量 |
1090.4 g/mol |
IUPAC 名称 |
(3S,6S,9R,10R,11S,12S,13E,15E,18S,21S)-18-[(2E,4E,8S,9S)-10-[(2S,3R,4S,5S,6R,9S,11S)-9-ethyl-4-hydroxy-3,5,11-trimethyl-8-oxo-1-oxa-7-azaspiro[5.5]undecan-2-yl]-9-hydroxy-8-methyldeca-2,4-dien-2-yl]-10,12-dihydroxy-3-[(3-hydroxyphenyl)methyl]-11-methyl-9-(3-oxobutyl)-6-propan-2-yl-19-oxa-1,4,7,25-tetrazabicyclo[19.3.1]pentacosa-13,15-diene-2,5,8,20-tetrone |
InChI |
InChI=1S/C60H91N5O13/c1-11-43-30-37(6)60(63-55(43)72)41(10)53(70)40(9)51(78-60)33-49(69)35(4)20-14-12-15-21-36(5)50-26-17-13-16-25-48(68)39(8)54(71)45(28-27-38(7)66)56(73)62-52(34(2)3)57(74)61-47(32-42-22-18-23-44(67)31-42)58(75)65-29-19-24-46(64-65)59(76)77-50/h12-13,15-18,21-23,25,31,34-35,37,39-41,43,45-54,64,67-71H,11,14,19-20,24,26-30,32-33H2,1-10H3,(H,61,74)(H,62,73)(H,63,72)/b15-12+,17-13+,25-16+,36-21+/t35-,37-,39-,40-,41-,43-,45+,46-,47-,48-,49-,50-,51-,52-,53-,54+,60+/m0/s1 |
InChI 键 |
ONJZYZYZIKTIEG-CFBQITSMSA-N |
SMILES |
CCC1CC(C2(C(C(C(C(O2)CC(C(C)CCC=CC=C(C)C3CC=CC=CC(C(C(C(C(=O)NC(C(=O)NC(C(=O)N4CCCC(N4)C(=O)O3)CC5=CC(=CC=C5)O)C(C)C)CCC(=O)C)O)C)O)O)C)O)C)NC1=O)C |
手性 SMILES |
CC[C@H]1C[C@@H]([C@@]2([C@H]([C@H]([C@H]([C@@H](O2)C[C@@H]([C@@H](C)CC/C=C/C=C(\C)/[C@@H]3C/C=C/C=C/[C@@H]([C@@H]([C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H](N4)C(=O)O3)CC5=CC(=CC=C5)O)C(C)C)CCC(=O)C)O)C)O)O)C)O)C)NC1=O)C |
规范 SMILES |
CCC1CC(C2(C(C(C(C(O2)CC(C(C)CCC=CC=C(C)C3CC=CC=CC(C(C(C(C(=O)NC(C(=O)NC(C(=O)N4CCCC(N4)C(=O)O3)CC5=CC(=CC=C5)O)C(C)C)CCC(=O)C)O)C)O)O)C)O)C)NC1=O)C |
同义词 |
sanglifehrin A |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。